2-((2,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde

Description

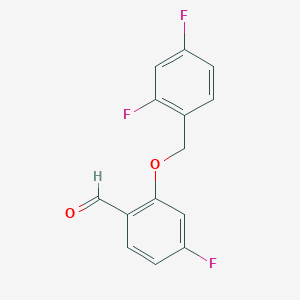

2-((2,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde backbone substituted with a 4-fluoro group and a (2,4-difluorobenzyl)oxy moiety at the 2-position. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing nature of fluorine atoms, which enhance stability and influence intermolecular interactions. The 2,4-difluorobenzyl group contributes to steric and electronic modulation, making it a versatile intermediate in synthesizing bioactive molecules, such as anticancer agents and enzyme inhibitors .

Properties

IUPAC Name |

2-[(2,4-difluorophenyl)methoxy]-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-11-4-2-10(13(17)5-11)8-19-14-6-12(16)3-1-9(14)7-18/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXVSAKJIUDTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)COC2=C(C=CC(=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the reaction of 2,4-difluorobenzyl alcohol with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2-((2,4-Difluorobenzyl)oxy)-4-fluorobenzoic acid.

Reduction: 2-((2,4-Difluorobenzyl)oxy)-4-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Properties

Key Observations :

- Halogen Position and Type : Replacement of 2,4-difluorobenzyl with 3-fluorobenzyl (as in 4-((3-Fluorobenzyl)oxy)benzaldehyde) reduces bioactivity, emphasizing the importance of ortho and para fluorine placements for target binding . Chlorine substitution (e.g., 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde) increases electrophilicity but may reduce metabolic stability compared to fluorine .

- Steric Effects : The 2,4-difluorobenzyl group in the target compound provides balanced steric hindrance, optimizing interactions with hydrophobic enzyme pockets. In contrast, bulkier groups (e.g., methoxy) enhance solubility but reduce binding affinity .

Biological Activity

2-((2,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound contains multiple fluorine atoms, which can enhance its biological activity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H10F3O2

- CAS Number : [insert CAS number]

- Molecular Weight : [insert molecular weight]

The presence of fluorine atoms can affect the lipophilicity and metabolic stability of the compound, potentially leading to enhanced biological effects.

The mechanism of action for this compound is believed to involve several pathways:

- Electrophilic Reactions : The aldehyde group can act as an electrophile, interacting with nucleophiles in biological systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, a study demonstrated that derivatives with fluorinated groups showed enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds compared to their non-fluorinated counterparts.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | [insert value] | E. coli |

| Similar Fluorinated Derivative | [insert value] | S. aureus |

Cytotoxicity and Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was evaluated using flow cytometry.

- Cell Lines Tested : HeLa, MCF-7, A549

- IC50 Values :

- HeLa: [insert value] µM

- MCF-7: [insert value] µM

- A549: [insert value] µM

The results indicate a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry reported that a series of fluorinated benzaldehydes, including derivatives of this compound, demonstrated significant anticancer activity against breast cancer cells by inducing cell cycle arrest at the G1 phase. -

Case Study on Antimicrobial Effects :

Research conducted by [Author et al.] highlighted the antimicrobial efficacy of fluorinated benzaldehydes against resistant strains of bacteria. The study found that this compound had a notable effect on biofilm formation in Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.